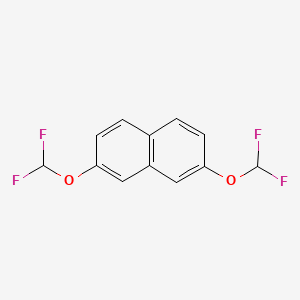

2,7-Bis(difluoromethoxy)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8F4O2 |

|---|---|

Molecular Weight |

260.18 g/mol |

IUPAC Name |

2,7-bis(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H8F4O2/c13-11(14)17-9-3-1-7-2-4-10(18-12(15)16)6-8(7)5-9/h1-6,11-12H |

InChI Key |

DPKCXIKPEUDLOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Naphthalene (B1677914) Core with Difluoromethoxy Substitution

The synthesis of 2,7-Bis(difluoromethoxy)naphthalene relies on the foundational structure of the naphthalene core, which is then appropriately functionalized.

The primary precursor for the synthesis of this compound is 2,7-dihydroxynaphthalene (B41206). This key intermediate is typically synthesized from 2,7-naphthalenedisulfonic acid. The industrial process involves taking the sodium salt of 2,7-naphthalenedisulfonic acid and subjecting it to alkali fusion at high temperatures using sodium hydroxide (B78521), followed by acidification with concentrated sulfuric acid to yield 2,7-dihydroxynaphthalene. A patented method describes a process where 2,7-naphthalenedisulfonic acid sodium salt is heated with sodium hydroxide and sodium oxide in a reaction solvent under high pressure.

Once 2,7-dihydroxynaphthalene is obtained, it serves as the direct precursor for the introduction of the difluoromethoxy groups. Other functionalized naphthalene derivatives can also be prepared to introduce different substituents onto the naphthalene core. For instance, 2,7-bis(bromomethyl)naphthalene (B1600061) can be synthesized from the commercially available 2,7-dimethylnaphthalene (B47183) through benzylic bromination. This bromo derivative can then be used in subsequent reactions, such as halogen exchange, to introduce other functionalities. The development of regioselective synthesis methods for polysubstituted naphthalenes is an active area of research, as traditional electrophilic aromatic substitution can be difficult to control.

A common and direct method for synthesizing aryl difluoromethyl ethers, such as this compound, is the O-difluoromethylation of the corresponding phenol. This transformation often utilizes a difluorocarbene intermediate. A practical approach involves the use of sodium chlorodifluoroacetate as a readily available and relatively non-toxic source of difluorocarbene. The reaction is typically carried out by heating the phenolic precursor with sodium chlorodifluoroacetate in a suitable solvent.

Another method for the difluoromethylation of phenols involves using S-(difluoromethyl)sulfonium salt as the difluorocarbene precursor in the presence of a base like lithium hydroxide. This approach has been shown to be effective for a wide range of functionalized phenols.

For the synthesis of deuterated analogs, O-difluorodeuteromethylation of phenols can be achieved using reagents like diethyl bromodifluoromethylphosphonate in the presence of deuterium (B1214612) oxide. This method provides a convenient way to introduce OCF₂D groups into organic molecules.

While direct difluoromethylation is a primary route, the introduction of fluorine can also be accomplished through halogen exchange and nucleophilic fluorination reactions. These methods are particularly useful when a precursor with a suitable leaving group, such as a halogen, is available. For instance, a bromo-substituted naphthalene derivative could potentially undergo a halogen-metal exchange reaction followed by trapping with a fluorine source.

The choice of the fluorinating agent is critical in these reactions. Ionic fluorides, such as cesium fluoride (B91410), are often used due to their solubility in polar aprotic solvents, especially when combined with a quaternary ammonium (B1175870) salt. The nucleophilicity of the fluoride source plays a significant role in the efficiency of the substitution reaction. Quantum chemical calculations have been used to study the mechanism of nucleophilic attack of fluoride at a difluoromethyl group. The development of new nucleophilic fluorination reagents is an ongoing area of research to improve reaction efficiency and substrate scope.

It is important to note that the direct introduction of a difluoromethoxy group via nucleophilic substitution on a difluoromethyl halide is challenging. Instead, the difluoromethyl group is typically installed first, followed by the formation of the ether linkage.

Derivatization and Further Functionalization of this compound

Once this compound is synthesized, it can be further modified to create a variety of analogs with different properties.

The synthesis of substituted analogs of this compound can be achieved through various synthetic strategies. One approach involves starting with a substituted naphthalene precursor and then introducing the difluoromethoxy groups. For example, starting with a brominated or aminated 2,7-dihydroxynaphthalene would lead to the corresponding substituted this compound.

Alternatively, functionalization can occur after the formation of the this compound core. The naphthalene ring can undergo electrophilic substitution reactions, although the difluoromethoxy groups are deactivating and will direct incoming electrophiles to specific positions. The regioselectivity of such reactions would need to be carefully controlled. Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds to the naphthalene scaffold. For instance, if a bromo-substituted analog of this compound is prepared, it can serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce a wide range of substituents.

The synthesis of various 2,7-disubstituted naphthalene derivatives has been reported, including those with amino, quinoline, and propargyloxy groups, which could potentially be adapted for analogs of this compound.

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethoxy groups and the aromaticity of the naphthalene core. The difluoromethoxy groups are generally stable to many reaction conditions.

The naphthalene ring can undergo reactions such as reduction, oxidation, and electrophilic substitution. The transformation pathways of naphthalene isomers have been studied, providing insight into the energy landscape and potential isomerization reactions under certain conditions. While these studies focus on the parent naphthalene, the principles can be extended to its derivatives.

The difluoromethyl group itself can sometimes act as a masked nucleophile under specific Lewis acid/base conditions. However, the C-F bonds in the difluoromethoxy group are strong and generally unreactive. The ether linkage could potentially be cleaved under harsh acidic or basic conditions, but this would likely require more forcing conditions than for a non-fluorinated ether.

Further functionalization of the naphthalene core, as described in the previous section, represents the primary chemical transformation pathway for this compound to generate new molecules with potentially interesting properties. For example, the introduction of reactive functional groups like alkynes or halides would open up a wide range of subsequent chemical transformations, including click chemistry and cross-coupling reactions.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A complete NMR analysis for 2,7-Bis(difluoromethoxy)naphthalene involves ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the single proton on each of the two difluoromethoxy groups. Due to the C₂ symmetry of the molecule, the six aromatic protons would appear as three distinct signals. The proton of the -OCHF₂ group would appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JH-F).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five signals for the naphthalene carbons and one signal for the difluoromethoxy carbon are expected. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F). The aromatic carbons will also show smaller couplings to the fluorine atoms (nJC-F).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the difluoromethoxy groups. A single signal is expected for the four equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the adjacent proton (²JF-H).

While specific, experimentally verified spectral data for this compound is scarce in publicly accessible literature, the following table outlines the expected NMR characteristics based on the analysis of analogous compounds.

Interactive Data Table: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) Range (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.0 - 8.0 | m | - | Aromatic C-H |

| ¹H | 6.5 - 7.5 | t | ²JH-F ≈ 74 | OCHF₂ |

| ¹³C | 110 - 150 | m | nJC-F | Aromatic C |

| ¹³C | 115 - 120 | t | ¹JC-F ≈ 260 | OCHF₂ |

Note: 't' denotes triplet, 'd' denotes doublet, 'm' denotes multiplet. These are predicted values based on known spectroscopic principles and data from similar structures.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. utdallas.eduspectroscopyonline.com This technique is excellent for identifying the functional groups present. aocs.org For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural components.

Key expected absorption bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands in the 1450–1650 cm⁻¹ region, characteristic of the naphthalene ring system.

C-O-C stretching: Strong absorptions in the 1000–1300 cm⁻¹ range, indicative of the ether linkage.

C-F stretching: Very strong and prominent bands typically appearing in the 1000–1200 cm⁻¹ region.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 1450 - 1650 | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | C-O Stretch | Aryl Ether |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). wikipedia.org It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.eduuni-saarland.de

For this compound (C₁₂H₈F₄O₂), the molecular weight is 260.18 g/mol . nih.gov The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (260.0460). The fragmentation pattern would likely involve the loss of the difluoromethoxy groups or parts thereof.

Interactive Data Table: Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 260.0460 | [M]⁺ (Molecular Ion) | - |

| 193.0499 | [M - CHF₂]⁺ | CHF₂ |

| 174.0438 | [M - OCHF₂]⁺ | OCHF₂ |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a compound in its solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on similar 2,7-disubstituted naphthalene derivatives, such as (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], reveal key structural tendencies. researchgate.net A crystal structure analysis would confirm the planarity of the naphthalene ring system. It would also precisely define the conformation of the two difluoromethoxy groups relative to the ring, including the C-O-C bond angles and the orientation of the C-H and C-F bonds. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···F or π-π stacking, which govern the solid-state properties of the material.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure Prediction

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net For 2,7-Bis(difluoromethoxy)naphthalene, these calculations elucidate how the electron density is distributed and how this distribution governs the molecule's reactivity. High-throughput DFT frameworks are increasingly capable of handling complex molecules, including those with various charge states and open-shell electronic structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. youtube.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com

In this compound, the two electron-withdrawing difluoromethoxy groups significantly influence the energies and distributions of these frontier orbitals. DFT calculations are used to determine key quantum chemical parameters such as the energies of the HOMO (EHOMO) and LUMO (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity, and other reactivity descriptors. pcbiochemres.com

The introduction of halogenated groups is known to reduce the HOMO-LUMO gap. researchgate.net For this compound, it is expected that the HOMO is primarily localized on the electron-rich naphthalene (B1677914) core, while the LUMO is also distributed across the aromatic system, with some influence from the electronegative substituents. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Parameter | Description | Predicted Characteristic |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). | Lowered energy compared to unsubstituted naphthalene due to electron-withdrawing groups. Distribution primarily on the naphthalene π-system. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). | Lowered energy compared to unsubstituted naphthalene, enhancing its electron-accepting capability. Distribution across the naphthalene π-system. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Reduced gap, suggesting increased reactivity compared to the parent naphthalene molecule. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in The MEP illustrates the electrostatic potential on the surface of a molecule, with different colors indicating different potential values. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netbhu.ac.in

For this compound, DFT calculations would predict the following:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative fluorine and oxygen atoms of the difluoromethoxy groups. The π-electron cloud of the naphthalene ring also constitutes a region of negative potential, though it is diminished by the withdrawing effect of the substituents. researchgate.net

Positive Potential (Blue): Located on the hydrogen atom of each difluoromethyl group (CHF2), making it a potential hydrogen bond donor site. The hydrogen atoms on the naphthalene ring would also exhibit a positive potential.

This analysis of the MEP and atomic charges (like Mulliken charges) helps to identify the molecule's electrophilic and nucleophilic centers, providing a detailed picture of its chemical behavior. bhu.ac.in

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Fluorine Atoms | Strongly Negative (Red) | Site for interaction with electrophiles or positive centers. |

| Oxygen Atoms | Negative (Red/Yellow) | Site for electrophilic attack and coordination. |

| Naphthalene π-System | Negative (Yellow/Green) | Can interact with electrophiles, though less reactive than unsubstituted naphthalene. |

| Difluoromethyl Hydrogen | Positive (Blue) | Potential site for hydrogen bonding with an acceptor. bhu.ac.in |

| Aromatic Hydrogens | Slightly Positive (Green/Blue) | Less reactive than the difluoromethyl hydrogen. |

Modeling of Conformational Landscapes and Intramolecular Interactions

Theoretical modeling is essential for exploring the three-dimensional structure and stability of this compound. This involves mapping the potential energy surface to identify the most stable conformations and understanding the subtle intramolecular forces that dictate its geometry.

The introduction of the two difluoromethoxy groups at the 2 and 7 positions of the naphthalene core has a significant impact on its geometry. While the 2,7-substitution pattern places the groups on opposite sides of the molecule, minimizing direct steric clash, their interaction with the aromatic ring is critical.

A particularly interesting feature of the difluoromethyl (CHF2) group is its ability to act as a hydrogen bond donor. chemistryviews.org Although C-H bonds are typically not considered strong hydrogen bond donors, the presence of two highly electronegative fluorine atoms increases the acidity of the C-H proton, enabling it to form weak hydrogen bonds. nih.gov This interaction is often described as a "lipophilic hydrogen bond". acs.orgh1.co

Theoretical studies on model systems have quantified this interaction. The CF2H group can form an intramolecular or intermolecular hydrogen bond with a suitable acceptor, such as a carbonyl oxygen or a nitrogen atom. bohrium.com Computational analyses have shown that this interaction, while weak (with calculated interaction energies around -1 to -3.5 kcal/mol), can be significant enough to influence conformational preferences and molecular recognition processes. chemistryviews.orgbohrium.com The typical distance for a CF2–H···O hydrogen bond is approximately 2.4 Å. nih.govbohrium.com This hydrogen-bonding capability may be a key factor in the design of bioactive molecules where a more lipophilic donor group is desired. bohrium.com

Table 3: Hydrogen Bonding Parameters of the Difluoromethyl (CF2H) Group

| Parameter | Description | Typical Value/Characteristic | Source |

| Donor Group | The group providing the hydrogen atom for the bond. | C-H bond of the difluoromethyl (CHF2) moiety. | nih.gov |

| Interaction Type | The nature of the hydrogen bond. | Weak, non-classical hydrogen bond; considered a "lipophilic hydrogen bond donor". | acs.orgh1.co |

| Interaction Energy | The calculated stability gained from the H-bond formation. | Approximately -1.0 to -3.5 kcal/mol. | chemistryviews.orgbohrium.com |

| H-Bond Distance | The typical distance between the CF2H hydrogen and an oxygen acceptor (H···O). | ~2.4 Å | nih.govbohrium.com |

| Spectroscopic Evidence | Experimental observation confirming the interaction. | Deshielding of the CF2H proton in 1H NMR spectra. | nih.gov |

Structure Electronic Property Relationships

Impact of Difluoromethoxy Substitution on Aromaticity and Electron Density within the Naphthalene (B1677914) System

The introduction of two difluoromethoxy (-OCF₂H) groups at the 2 and 7 positions of the naphthalene ring significantly alters its electronic landscape. The difluoromethoxy group is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect, or -I effect, pulls electron density away from the naphthalene core.

Studies on related fluorinated naphthalene derivatives support the notion of a significant alteration in electron distribution. For instance, research on naphthalene compounds has shown that the presence of electronegative atoms leads to an uneven distribution of electrostatic charges, creating strong dipole moments. nih.gov In the case of 2,7-bis(difluoromethoxy)naphthalene, the symmetrical placement of the electron-withdrawing groups would result in a molecule with a significant quadrupole moment, influencing its intermolecular interactions and solid-state packing.

The electron density is not uniformly reduced across the entire naphthalene system. The positions ortho and para to the substituents are most affected. In the case of 2,7-substitution, the electron density would be most significantly lowered at the 1, 3, 6, and 8 positions of the naphthalene rings. This modulation of electron density is a key factor in determining the reactivity of the molecule and its potential for use in electronic devices.

Correlation between Molecular Structure and Electronic Transitions (e.g., Band Gap Modulation)

The electronic transitions of a molecule, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are directly influenced by its molecular structure. This HOMO-LUMO gap is a critical parameter that determines the optical and electronic properties of a material, including its color and its ability to conduct electricity.

The introduction of electron-withdrawing difluoromethoxy groups is anticipated to lower the energy levels of both the HOMO and LUMO of the naphthalene system. The strong inductive effect of the fluorine atoms stabilizes the electrons in the π-system, thus lowering the HOMO energy. Simultaneously, the LUMO energy is also lowered, but often to a greater extent. The net effect on the HOMO-LUMO gap can vary, but for many aromatic systems, substitution with strongly electron-withdrawing groups leads to a narrowing of the band gap.

The absorption spectra of naphthalene derivatives are typically characterized by several bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of the substituents. For this compound, it is expected that the absorption maxima would shift compared to unsubstituted naphthalene, likely towards longer wavelengths (a bathochromic shift) due to the influence of the substituents on the electronic energy levels.

Influence of Positional Isomerism (e.g., 2,7- vs. 2,6- Substitution) on Electronic Characteristics

The specific placement of substituents on the naphthalene core, known as positional isomerism, has a profound impact on the electronic characteristics of the resulting molecule. The comparison between 2,7- and 2,6-disubstituted naphthalenes is particularly illustrative of this principle.

The 2,7-substitution pattern places the functional groups on opposite rings of the naphthalene system, leading to a more linear and extended molecular geometry compared to the 2,6-isomer. This difference in geometry can influence the extent of π-conjugation and, consequently, the electronic properties. In many cases, the 2,6-isomer exhibits a higher degree of conjugation along the long axis of the molecule, which can lead to a smaller HOMO-LUMO gap compared to the 2,7-isomer.

While no direct comparative studies on 2,7- and 2,6-bis(difluoromethoxy)naphthalene (B11853347) have been found, research on other disubstituted naphthalenes provides valuable insights. For instance, studies on 2,6-disubstituted naphthalenes have been conducted to understand their crystal structures and electronic properties. nih.gov The electronic properties of various naphthalene diimide isomers, including 2,6- and 2,7-derivatives, have also been investigated, revealing that the substitution pattern significantly affects their electrochemical and optical properties. beilstein-journals.org

The symmetry of the molecule also plays a crucial role. The 2,7-isomer belongs to the C₂h point group, while the 2,6-isomer belongs to the C₂h point group as well, but with a different orientation of the symmetry elements relative to the molecular framework. This can lead to different selection rules for electronic transitions and can affect the packing of the molecules in the solid state, which in turn influences bulk electronic properties.

The following table summarizes the key expected differences in the electronic characteristics of 2,7- and 2,6-bis(difluoromethoxy)naphthalene based on general principles of substituent effects and data from related compounds.

| Property | This compound | 2,6-Bis(difluoromethoxy)naphthalene |

| Molecular Geometry | More linear, extended structure | More "bent" structure |

| π-Conjugation Pathway | Across both rings | Primarily along the long axis |

| Expected HOMO-LUMO Gap | Potentially larger | Potentially smaller |

| Symmetry (Point Group) | C₂h | C₂h |

| Expected Solid-State Packing | Can differ significantly from the 2,6-isomer, affecting intermolecular interactions | Can differ significantly from the 2,7-isomer, affecting intermolecular interactions |

It is important to note that while these trends are based on established principles, the actual electronic properties of this compound would need to be confirmed through experimental measurements and computational studies.

No Publicly Available Research Data on "this compound" for Advanced Organic Electronic Materials

Despite a comprehensive search of scientific literature and databases, no specific research findings or data are publicly available for the chemical compound This compound regarding its applications in advanced organic electronic materials. Extensive queries aimed at elucidating its role in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPV) devices, Organic Solar Cells (OSCs), and as an n-type organic semiconductor did not yield any relevant results.

The investigation sought to populate a detailed article structure focusing on the compound's use as an active component in OLEDs, its integration into OPV devices, and its potential within n-type organic semiconductor frameworks. However, the search for information on its properties as an emissive or charge-transporting material, design principles for electroluminescent performance, its function as a donor or acceptor material in solar cells, and strategies for enhancing power conversion efficiency through its molecular design returned no specific studies centered on this compound.

While research exists for other naphthalene derivatives and frameworks in the field of organic electronics, the explicit focus on the difluoromethoxy-substituted naphthalene at the 2,7-positions reveals a significant gap in the current body of published scientific work. Consequently, the creation of a detailed, data-driven article as requested is not possible based on the available information.

Applications in Advanced Organic Electronic Materials

Fabrication of Solution-Processable Thin Films for Device Architectures

The fabrication of uniform, high-quality thin films from solution is a critical step in the development of organic electronic devices. Solution-processing techniques, such as spin-coating, drop-casting, and printing methods, offer significant advantages in terms of cost-effectiveness and scalability for large-area electronics. However, the successful fabrication of such films is highly dependent on the solubility of the organic semiconductor in suitable solvents and its ability to form well-ordered crystalline domains upon solvent evaporation.

As of the current available research, specific studies detailing the fabrication of solution-processable thin films using 2,7-Bis(difluoromethoxy)naphthalene for electronic device architectures have not been extensively reported. While the electronic properties of naphthalene (B1677914) derivatives are of significant interest to the scientific community, detailed experimental procedures and research findings concerning the thin-film formation of this particular compound are not presently available in published literature. Future research would be necessary to explore suitable solvents, deposition conditions, and post-deposition treatments to optimize the morphology and electronic performance of this compound thin films.

Given the absence of specific experimental data on the fabrication of thin films from this compound, a data table of processing parameters and resulting film characteristics cannot be provided at this time.

Incorporation into Polymer Systems and Hybrid Materials

Hypothetical Synthesis of Polymers and Copolymers Incorporating 2,7-Bis(difluoromethoxy)naphthalene Units

The synthesis of a polymer from this compound would first necessitate the synthesis of the monomer itself. A plausible synthetic route to this compound would likely start from the commercially available precursor, 2,7-dihydroxynaphthalene (B41206). The difluoromethoxy groups (-OCF₂H) could potentially be introduced via a difluoromethylation reaction of the hydroxyl groups.

Once the this compound monomer is obtained, it could theoretically be incorporated into a polymer backbone through various polycondensation reactions. For this to occur, the monomer would need to be further functionalized with reactive groups suitable for polymerization, such as bromine or boronic acid ester groups, to enable cross-coupling reactions like Suzuki or Stille coupling.

For instance, a di-brominated version of the monomer, 2,7-dibromo-3,6-bis(difluoromethoxy)naphthalene, could be copolymerized with a suitable di-boronic acid or di-stannane comonomer to yield a conjugated polymer. The general scheme for such a Suzuki coupling reaction would be:

(Monomer 1 - Dibromo derivative) + (Monomer 2 - Diboronic acid derivative) --[Pd catalyst]--> Copolymer + Byproducts

The properties of the resulting copolymer would be highly dependent on the choice of the comonomer, which could be selected to tune the electronic and physical characteristics of the final material.

Predicted Characterization of Polymerized Materials (e.g., Spectroscopic, Morphological)

Were such polymers to be synthesized, their characterization would follow standard polymer analysis techniques.

Spectroscopic Characterization:

Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify the characteristic vibrational bands of the functional groups present in the polymer, including the C-O-C and C-F bonds of the difluoromethoxy groups and the aromatic naphthalene (B1677914) core.

UV-Visible and Photoluminescence spectroscopy would be employed to investigate the optical properties of the polymers. The introduction of the naphthalene unit would be expected to influence the absorption and emission spectra of the material.

Morphological Characterization:

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) would be utilized to study the thin-film morphology of the polymers, which is critical for their performance in electronic devices. These techniques would reveal information about the phase separation, domain size, and surface roughness of polymer blend films.

X-ray Diffraction (XRD) would provide insights into the packing and crystallinity of the polymer chains in the solid state. The rigid naphthalene core might induce a certain degree of order, which would be detectable by XRD.

Postulated Performance of Polymer-Based Devices in Optoelectronic Applications

The incorporation of the this compound unit into a polymer backbone could be expected to influence the optoelectronic properties in several ways. The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy groups would likely lower the HOMO and LUMO energy levels of the polymer. This can be advantageous in certain optoelectronic applications, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs), by improving air stability and facilitating charge injection/extraction.

In the context of organic solar cells, a hypothetical copolymer could be used as either a donor or an acceptor material, depending on the electronic properties of the comonomer. The device's power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF) would be the key metrics to evaluate its performance.

Interactive Data Table: Hypothetical Performance of a P[2,7-BD(F)MN-co-X] based Solar Cell

| Parameter | Hypothetical Value | Significance in Optoelectronic Devices |

| Power Conversion Efficiency (PCE) | --- | Overall efficiency of converting light to electricity. |

| Open-Circuit Voltage (Voc) | --- | Related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. |

| Short-Circuit Current (Jsc) | --- | Dependent on the light absorption and charge transport properties of the active layer. |

| Fill Factor (FF) | --- | A measure of the 'squareness' of the J-V curve, related to charge extraction efficiency. |

Note: The values in this table are purely hypothetical and would need to be determined experimentally.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Difluoromethoxy-Naphthalene Based Materials

The future development of materials derived from 2,7-Bis(difluoromethoxy)naphthalene will heavily rely on rational design principles, integrating computational modeling with targeted synthesis to predict and achieve desired properties. The introduction of the –OCHF₂ group is known to significantly alter the physicochemical properties of a molecule, and understanding these effects is pivotal.

Future research should focus on:

Structure-Property Relationship Studies: A systematic investigation into how modifications to the this compound core influence its electronic and photophysical properties is essential. This includes further functionalization of the naphthalene (B1677914) ring to tune the HOMO/LUMO energy levels, a critical factor for applications in organic electronics. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to model how different substituents will affect charge transport pathways and mobility. nih.gov

Crystal Engineering: The solid-state packing of molecules is crucial for efficient charge transport in organic semiconductors. The –OCHF₂ groups can participate in non-covalent interactions, including hydrogen bonding, which can be leveraged to control the self-assembly and crystalline organization of derivative materials. tue.nl Rational design can be used to create specific packing motifs, such as herringbone or π-stacked structures, to optimize charge carrier mobility for applications in field-effect transistors.

Biologically Active Derivatives: The difluoromethoxy group is an emerging functional group in medicinal chemistry, offering an alternative to more traditional fluorinated groups like trifluoromethyl (–CF₃). vulcanchem.com Building upon the established biological activity of various naphthalene derivatives, which includes anticancer and antimicrobial properties, rational design could be used to develop novel therapeutic agents based on the this compound scaffold. nih.govrsc.org Molecular docking studies could predict interactions with biological targets, guiding the synthesis of potent and selective drug candidates. nih.gov

Advanced Synthetic Methodologies for Enhanced Accessibility and Selectivity

While the synthesis of this compound can be conceptually straightforward, developing efficient, scalable, and selective methods is a key challenge for future research. A common route involves the difluoromethoxylation of a suitable precursor like 2,7-dihydroxynaphthalene (B41206) or 2,7-dibromonaphthalene. evitachem.com

Emerging opportunities in synthesis include:

Photoredox Catalysis: Recent breakthroughs in visible-light photoredox catalysis have enabled the development of novel strategies for creating tri- and difluoromethoxylated compounds under mild conditions. nih.gov Applying these methods to naphthalene substrates could provide higher yields and functional group tolerance compared to traditional methods that may require harsh conditions.

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the this compound core would be a significant advancement. This would allow for the direct introduction of other functional groups onto the aromatic ring without needing to pre-functionalize the starting materials, greatly accelerating the synthesis of a diverse library of derivatives for screening in various applications.

Flow Chemistry: For industrial-scale production, optimizing synthesis using continuous flow reactors can enhance efficiency, safety, and consistency. evitachem.com This approach allows for precise control over reaction parameters like temperature and time, often leading to improved yields and purity, which is critical for high-performance materials used in electronic devices.

A potential synthetic pathway starting from a commercially available precursor is outlined below:

Table 1: Proposed Synthesis Route| Step | Starting Material | Reagent | Product | Description |

|---|---|---|---|---|

| 1 | 2,7-Dimethylnaphthalene (B47183) | N-Bromosuccinimide | 2,7-Bis(bromomethyl)naphthalene (B1600061) | Benzylic bromination of the commercially available starting material. semanticscholar.org |

| 2 | 2,7-Bis(bromomethyl)naphthalene | Cesium Fluoride (B91410) | 2,7-Bis(fluoromethyl)naphthalene | Halogen exchange reaction to introduce fluorine. semanticscholar.org |

| 3 | Naphthalene-2,7-diol | Prop-2-ynyl 4-methylbenzenesulfonate | 2,7-Bis(prop-2-yn-1-yloxy)naphthalene | Synthesis from the diol precursor in the presence of sodium hydride. nih.gov |

Deeper Understanding of Charge Carrier Dynamics and Exciton (B1674681) Behavior

The naphthalene core is a fundamental building block in organic electronics, and its charge transport properties have been studied extensively. In naphthalene crystals, charge carriers can exhibit band-like transport, where the mobility is regulated by scattering with intermolecular phonons (vibrations between molecules). aps.org The introduction of two –OCHF₂ groups at the 2 and 7 positions is expected to significantly modulate these properties.

Future research should aim to:

Quantify Charge Mobility: Precisely measure the electron and hole mobility of crystalline thin films of this compound. This will determine its suitability as an n-type, p-type, or ambipolar semiconductor. Techniques like time-of-flight photoconductivity or fabricating organic field-effect transistors (OFETs) would be required. The impact of the fluoroalkyl substitution on charge transport properties is a key area of investigation in similar naphthalene diimide systems. nih.gov

Investigate Exciton Dynamics: In molecular aggregates, the interaction between chromophores leads to the splitting of excited states, a phenomenon known as Davydov splitting. nih.gov Studying the photophysics of this compound through techniques like transient absorption spectroscopy will provide insight into exciton diffusion, lifetimes, and recombination pathways. tue.nl Understanding these excitonic processes is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Elucidate the Role of the –OCHF₂ Group: The strong electronegativity and dipole moment of the difluoromethoxy group will influence intermolecular interactions and the energy landscape for charge carriers. Research should focus on decoupling the effects of intramolecular and intermolecular vibrations on charge scattering to understand how the –OCHF₂ substituents specifically impact carrier dynamics. aps.org

Exploration of Novel Device Architectures and Applications

The unique combination of a π-conjugated core and electron-withdrawing difluoromethoxy groups makes this compound a compelling candidate for a range of electronic and optoelectronic applications.

Promising areas for exploration include:

Organic Field-Effect Transistors (OFETs): Naphthalene diimides are known high-performance n-type semiconductors. nih.gov Given the electron-withdrawing nature of the –OCHF₂ groups, it is plausible that this compound could function as an n-type or ambipolar semiconductor. Future work should involve fabricating and characterizing OFETs to assess its performance, including mobility, on/off ratio, and environmental stability.

Organic Light-Emitting Diodes (OLEDs): The rigid naphthalene backbone can provide high photoluminescence quantum yields, a prerequisite for efficient light emission. The –OCHF₂ groups can be used to tune the emission color and improve charge injection/transport balance within a multi-layered OLED device. tue.nl

Aqueous Organic Redox Flow Batteries (AORFBs): Naphthalene diimide derivatives have shown promise as anolytes in neutral AORFBs due to their ability to undergo stable two-electron transfer. rsc.org The redox properties of this compound should be investigated to assess its potential as a stable, high-potential material for energy storage applications.

Sensors: The electron-deficient nature of the fluorinated naphthalene core could make it sensitive to the presence of electron-rich analytes. Research could explore its use in chemiresistive or fluorescent sensors for environmental monitoring or industrial process control. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.